2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-[2-[4-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione is a member of isoquinolines.
Scientific Research Applications
Halocyclization Reactions : Research by Zborovskii et al. (2011) explored the cyclization of a similar compound by using iodine, bromine, or sulfuryl chloride. This study contributes to understanding the chemical properties and potential applications in organic synthesis Zborovskii, Orysyk, Staninets, & Bon, 2011.
Luminescent Properties and Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, demonstrating their potential in fluorescence and photo-induced electron transfer applications Gan, Chen, Chang, & Tian, 2003.
Cardiovascular Activity : Chłoń-Rzepa et al. (2004) synthesized derivatives of a similar compound and tested their electrocardiographic, antiarrhythmic, and hypotensive activities. Their findings are crucial for potential therapeutic applications in cardiovascular diseases Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004.
Fluorescent Ligands for Receptors : Lacivita et al. (2009) studied "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, relevant to visualizing 5-HT1A receptors in cells. This research is significant for receptor imaging and pharmacology Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009.
Solubility in Supercritical Carbon Dioxide : Hojjati et al. (2008) measured the solubilities of related disperse azo dyes in supercritical carbon dioxide, important for understanding the dye's properties in different solvents Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008.
Antiviral Action : Garcia-Gancedo et al. (1979) researched two benzo[de]isoquinoline-diones for their inhibitory action against herpes simplex and vaccinia viruses, indicating potential antiviral applications Garcia-Gancedo, Gil, Roldan, Pérez, & Vilas, 1979.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[2-[4-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C30H33N3O4/c1-2-7-22-8-3-4-13-27(22)37-21-24(34)20-32-16-14-31(15-17-32)18-19-33-29(35)25-11-5-9-23-10-6-12-26(28(23)25)30(33)36/h2-6,8-13,24,34H,1,7,14-21H2 |
InChI Key |
YRMGKUZRKWDWIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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